Carboxin

Description

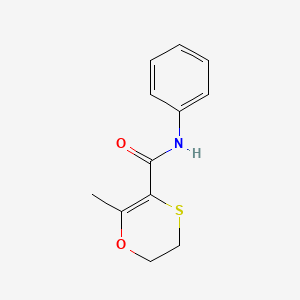

This compound is an anilide obtained by formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. A fungicide for control of bunts and smuts that is normally used as a seed treatment. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is an anilide, an enamide, an oxacycle, an organosulfur heterocyclic compound, an anilide fungicide and a secondary carboxamide.

A systemic agricultural fungicide and seed treatment agent.

This compound is a systemic fungicide used to control seed and seedling diseases (smut, rot, blight) on barley, beans, canola, corn, cotton, oats, onions, peanuts, rice, rye, safflower, sorghum, soybeans, triticale, and wheat. This compound has been shown to have low acute toxicity. Toxicity Categories, which range from I (most toxic) to IV (least toxic), were III for the oral route of exposure, IV for inhalation, and III for dermal. This compound is a slight eye irritant (Toxicity Category III), is not a skin irritant (Toxicity Category IV), and is negative for dermal sensitization. The mechanism of toxicity for this compound has not been fully investigated; however the primary target organs appear to be the liver and kidney. In carcinogenicity studies in rats and mice, this compound did not demonstrate any significant evidence of carcinogenic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSRZJIHXQEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023951 | |

| Record name | Carboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB] | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

203 °C | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7 g/mL | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C | |

| Record name | Carboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid | |

CAS No. |

5234-68-4 | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carboxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8K850HDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution. | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Carboxin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a pioneering systemic fungicide that marked the advent of a critical class of agricultural and pharmaceutical compounds: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] Its fungicidal activity stems from a highly specific and potent inhibition of Mitochondrial Complex II, also known as Succinate Dehydrogenase (SDH). This enzyme is a crucial component of cellular metabolism, uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC).[2][3] this compound binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the enzyme complex, effectively halting electron transfer from succinate to ubiquinone.[1][4] This blockade disrupts the TCA cycle, paralyzes the mitochondrial respiratory chain, and ultimately leads to the cessation of ATP synthesis and fungal cell death.

Core Mechanism of Action

The primary molecular target of this compound is Succinate Dehydrogenase (SDH), or Mitochondrial Complex II. This enzyme complex is embedded in the inner mitochondrial membrane and performs a dual role essential for aerobic respiration:

-

TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: It transfers the electrons derived from succinate oxidation, via its internal redox centers, to the ubiquinone pool, which then shuttles them to Complex III.

This compound exerts its inhibitory effect by acting as a competitive inhibitor at the ubiquinone-binding pocket (Q-site). By occupying this site, this compound physically prevents the binding of the natural substrate, ubiquinone. This blockade creates a critical bottleneck in cellular respiration:

-

Electron Flow Interruption: The transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone is halted.

-

TCA Cycle Disruption: The inability to reoxidize the FAD cofactor (by passing electrons to the ETC) prevents the further oxidation of succinate to fumarate, leading to a buildup of succinate.

-

Energy Production Collapse: The halt in electron flow to downstream complexes (III and IV) collapses the proton gradient across the inner mitochondrial membrane, thereby stopping ATP synthesis via oxidative phosphorylation.

The Molecular Binding Site

Mitochondrial Complex II is a heterotetramer composed of four subunits: SDHA, SDHB, SDHC, and SDHD.

-

SDHA (Flavoprotein): Contains the covalently bound FAD cofactor and the succinate-binding site.

-

SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that form an electron transfer conduit.

-

SDHC & SDHD (Membrane Anchors): Hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

This compound binds to the Q-site, which is a pocket formed at the interface of the SDHB, SDHC, and SDHD subunits. This binding is noncovalent but exhibits high affinity. Crystallographic and mutational studies have identified key amino acid residues involved in inhibitor binding, which directly overlap with the ubiquinone binding pocket. Mutations in these residues are a primary mechanism of fungicide resistance.

Key interactions identified from structural studies of SDHIs show that the carbonyl oxygen of the inhibitor typically forms hydrogen bonds with residues such as Tyr58 of SDHD and Trp173 of SDHB.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the source of the enzyme and the assay conditions. It is generally more effective against mitochondria from sensitive fungi than from other organisms.

| Enzyme/Organism Source | Assay Type | Inhibitory Value | Reference |

| Micrococcus denitrificans | Succinate Oxidation | Kᵢ = 16 µM | |

| Mammalian Complex II | Succinate-CoQ Reductase | Kᵢ = 0.01 - 0.1 µM | |

| Ustilago maydis (sensitive fungus) | Succinate Oxidation | Noncompetitive Inhibition |

Mechanisms of Resistance

Resistance to this compound and other SDHIs primarily arises from point mutations in the genes encoding the succinate dehydrogenase subunits, specifically sdhB, sdhC, and sdhD. These mutations alter the amino acid sequence within the Q-binding pocket, reducing the binding affinity of the inhibitor while ideally retaining the enzyme's ability to bind ubiquinone and function. For example, a mutation replacing a highly conserved histidine with a leucine in the SdhB subunit is known to confer this compound resistance.

| Gene | Mutation (Example) | Effect | Reference |

| sdhB | H → L (Histidine → Leucine) | Confers this compound resistance | |

| sdhB | H228 (in P. denitrificans) | Part of this compound binding site | |

| sdhD | D89 (in P. denitrificans) | Part of this compound binding site |

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a general method for isolating mitochondria using differential centrifugation.

Methodology:

-

Cell Harvesting: Collect cultured cells (e.g., fungal spheroplasts or mammalian cells) by centrifugation at low speed (e.g., 500 x g for 5 minutes). Wash the cell pellet with a suitable buffer (e.g., PBS).

-

Homogenization: Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer. Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The goal is to lyse the plasma membrane while leaving mitochondrial membranes intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei, unbroken cells, and heavy debris.

-

High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 - 15,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer (e.g., isolation buffer) and repeat the high-speed centrifugation step to purify the mitochondrial fraction.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable storage or assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Spectrophotometric Assay of Complex II (SDH) Activity

This assay measures the succinate-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The reduction of the blue DCIP is monitored as a decrease in absorbance at 600 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.4.

-

Substrate: 30 mM sodium succinate.

-

Electron Acceptor: 0.05 mM DCIP.

-

Inhibitors: Antimycin A (to block Complex III) and KCN (to block Complex IV).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

-

Assay Procedure:

-

In a cuvette or microplate well, add assay buffer, Antimycin A, KCN, and the isolated mitochondrial sample.

-

For test samples, add the desired concentration of this compound. For control samples, add an equivalent volume of solvent.

-

Initiate the reaction by adding sodium succinate and DCIP.

-

Immediately begin monitoring the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C or 30°C) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of DCIP (e.g., 21 mM⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).

-

Calculate the percent inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting percent inhibition versus log[this compound].

-

References

A Technical Guide to the Synthesis of Carboxin and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was the first systemic fungicide to be commercially developed and has been a cornerstone in the protection of various crops against fungal pathogens. Its unique mode of action, the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, has spurred extensive research into the synthesis of this compound and a diverse array of its analogues. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols for key reactions, a comparative analysis of these methods, and a look into the synthesis of its analogues.

Core Synthetic Methodologies for this compound

There are three principal synthetic strategies for the production of this compound, each with its own set of advantages and procedural nuances.

The Original Uniroyal Synthesis

This classic industrial method involves a multi-step process starting from ethyl 2-chloroacetoacetate and 2-mercaptoethanol.[1] The key steps are the formation of the 1,4-oxathiine ring followed by amidation.

Synthesis via Oxidative Rearrangement

A more recent approach utilizes an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of an acetoacetanilide 1,3-oxathiolane intermediate.[2] This method is reported to have a high overall yield.

Synthesis from Acetoacetanilide and Disulfide

This pathway involves the reaction of acetoacetanilide with di-(2-hydroxyethyl) disulfide in the presence of a base, followed by cyclization. A key advantage of this method is the potential for in situ generation of the disulfide from 2-mercaptoethanol.[3][4]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Starting Materials | Reported Yield | Key Features | Reference |

| Original Uniroyal Synthesis | Ethyl 2-chloroacetoacetate, 2-mercaptoethanol, Aniline | High overall yield (not specified) | The foundational industrial synthesis. | [1] |

| Oxidative Rearrangement | Acetoacetanilide 1,3-oxathiolane, N-Bromosuccinimide | > 90% | Proceeds under mild conditions. Allows for the synthesis of C-2 methyl substituted analogues. | |

| From Acetoacetanilide and Disulfide | Acetoacetanilide, Di-(2-hydroxyethyl) disulfide | 64.5 - 68.1% | Can utilize in situ generated disulfide. Detailed patent literature available. |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Acetoacetanilide and Di-(2-hydroxyethyl) disulfide

Step 1: Preparation of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide

-

Dissolve acetoacetanilide (88.6 g, 0.5 mole) in 200 g of 10% aqueous sodium hydroxide (0.5 mole) with agitation at room temperature.

-

Add di-(2-hydroxyethyl) disulfide (120.0 g, 0.77 mole) and heat the reaction mixture to 35°C.

-

After 15 minutes, add 16 g of 15% aqueous sodium hydroxide.

-

After another 15 minutes, begin the continuous addition of 50% hydrogen peroxide. The rate of addition should be controlled to ensure that 2-mercaptoethanol (formed in situ) is not in excess.

-

Continue the addition of hydrogen peroxide for 5 hours, maintaining the reaction temperature at 35-37°C.

Step 2: Cyclization to this compound

-

Acidify the reaction mixture with a suitable acid (e.g., 5% HCl) and extract the intermediate with toluene.

-

Add an acid catalyst, such as p-toluenesulfonic acid, to the toluene solution.

-

Heat the solution to 70-100°C to effect cyclization.

-

Cool the solution to below -10°C overnight to crystallize the product.

-

Filter and dry the resulting solid to obtain 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (this compound).

Yield: 75.8 g (64.5% based on acetoacetanilide). Melting Point: 90.8-97.8°C. Purity: 98.0%.

Protocol 2: Synthesis of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (Key intermediate for Uniroyal Synthesis)

Detailed experimental procedures for the original Uniroyal synthesis are often proprietary. However, the synthesis of the core heterocyclic acid intermediate can be inferred from related literature.

The synthesis of the ethyl ester of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is achieved by reacting ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base, followed by acid-catalyzed cyclization and dehydration. The resulting ester is then hydrolyzed to the carboxylic acid.

Amidation to this compound:

The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is then converted to its acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with aniline in the presence of a base to form the amide bond, yielding this compound.

Protocol 3: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement

Step 1: Synthesis of Acetoacetanilide 1,3-oxathiolane (Precursor)

The synthesis of this starting material is a prerequisite for this route and typically involves the reaction of acetoacetanilide with 2-mercaptoethanol in the presence of an acid catalyst to form the corresponding ketal.

Step 2: Oxidative Rearrangement to this compound

-

To a solution of acetoacetanilide 1,3-oxathiolane in anhydrous chloroform, add one molar equivalent of N-bromosuccinimide (NBS).

-

The reaction proceeds under mild conditions to yield this compound.

-

The product can be isolated and purified using standard chromatographic techniques.

Yield: > 90% overall yield.

Synthesis of this compound Analogues

The core structure of this compound has been extensively modified to explore structure-activity relationships and develop new fungicides with improved properties.

Analogues Substituted at the C-2 Methyl Group

The NBS-promoted oxidative rearrangement method can be adapted to synthesize analogues substituted at the C-2 methyl group. By replacing NBS with molecular bromine, a C-2 bromomethylthis compound derivative is formed. This bromo derivative serves as a versatile intermediate for the introduction of various nucleophiles at the C-2 position.

Table of C-2 Methyl-Substituted this compound Analogues

| Substituent (R) | Melting Point (°C) | Yield (%) |

| MeS | 82-83 | 92 |

| AcS | 113-114 | 98 |

| NCS | oil | 87 |

| MeO | oil | 80 |

| NH-L-Phe-OAll | oil | 75 |

| NH-L-Val-OAll | oil | 78 |

| NH-L-Ala-OMe | oil | 79 |

| (β-D-Glup)S | 196-197 | 92 |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound and its analogues function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a crucial enzyme that links the citric acid cycle and oxidative phosphorylation. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound binds to the ubiquinone (Q) binding site of the complex, preventing the natural substrate from binding and thereby disrupting the electron transport chain and cellular respiration in fungi.

Visualizations

Caption: The Original Uniroyal Synthesis of this compound.

Caption: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement.

Caption: Synthesis of this compound from Acetoacetanilide and Disulfide.

Caption: Mechanism of Action of this compound on Succinate Dehydrogenase.

References

The Biological Activity of Carboxin on Fungi: A Technical Guide

Introduction

Carboxin is a systemic fungicide belonging to the oxathiin class of chemicals, first introduced in the 1960s. It has been widely utilized in agriculture, primarily as a seed treatment, to control a range of fungal pathogens, particularly those from the Basidiomycetes class, such as smuts and rusts.[1][2][3] Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.[4][5] This guide provides a detailed examination of the biochemical and physiological effects of this compound on fungi, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The principal mode of action of this compound is the disruption of mitochondrial respiration. It specifically targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).

Biochemical Pathway Interruption:

-

Role of SDH: Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the ETC. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the electron carrier ubiquinone (Coenzyme Q).

-

Inhibitory Action: this compound acts as a potent inhibitor of SDH. It binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding action physically obstructs the reduction of ubiquinone, thereby blocking the transfer of electrons from succinate into the respiratory chain.

-

Consequences: The inhibition of electron flow from Complex II leads to a cascade of detrimental effects for the fungal cell. The production of adenosine triphosphate (ATP) via oxidative phosphorylation is severely hampered, depriving the cell of its primary energy currency. This energy deficit ultimately leads to the cessation of cellular growth and, depending on the concentration and fungal sensitivity, cell death.

References

The Enduring Legacy of Carboxin: A Technical Guide to its History and Agricultural Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin, a pioneering systemic fungicide, marked a significant milestone in the history of crop protection. First reported in 1966 and commercialized in 1969 by Uniroyal under the trade name Vitavax, it was one of the first fungicides to exhibit systemic movement within the plant, offering protection to newly growing tissues. This technical guide provides an in-depth exploration of the history, mechanism of action, agricultural applications, and environmental fate of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Development

The journey of this compound from a laboratory curiosity to a widely used agricultural tool was driven by the need for more effective and targeted fungal disease control. Its discovery as a potent and systemic fungicide was a breakthrough, offering a significant advantage over the protectant fungicides of the era which only provided a surface-level barrier against fungal pathogens.

Mechanism of Action: A Targeted Approach

The effectiveness of this compound lies in its specific mode of action, which was elucidated in the years following its initial discovery. Between 1971 and 1975, a growing body of evidence pointed towards its role as a succinate dehydrogenase inhibitor (SDHI). Later research confirmed that this compound binds to the quinone reduction site of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This binding action prevents the natural substrate, ubiquinone, from docking, thereby disrupting the tricarboxylic acid cycle and halting cellular respiration in susceptible fungi.

dot

Caption: Mechanism of this compound as a Succinate Dehydrogenase Inhibitor.

Agricultural Applications and Efficacy

This compound's systemic properties make it particularly well-suited for use as a seed treatment. This application method ensures that the fungicide is absorbed by the growing seedling, providing protection against a range of seed-borne and soil-borne fungal pathogens. Its primary use has been in the control of smuts and bunts in cereal crops, as well as Rhizoctonia diseases in cotton and other vegetables.

| Crop | Target Disease | Typical Application Rate (g a.i./100kg seed) | Efficacy |

| Wheat | Loose Smut (Ustilago tritici) | 50 - 200 | Up to 100% control |

| Wheat | Common Bunt (Tilletia caries) | 50 - 200 | 99-100% control |

| Barley | Covered Smut (Ustilago hordei) | 50 - 200 | High efficacy |

| Cotton | Seedling diseases (Rhizoctonia spp.) | 400-500ml/100kg seeds (as this compound 200g/L + Thiram 200g/L FS) | Effective control |

| Various Crops | Damping-off, rot, blight | Varies by formulation | Broad-spectrum activity |

Environmental Fate and Toxicological Profile

Understanding the environmental behavior of any agricultural chemical is crucial. This compound is characterized by its relatively low persistence in the environment.

| Environmental Compartment | Parameter | Value |

| Soil | Aerobic Half-life | Approximately 3 days |

| Soil | Anaerobic Half-life | - |

| Water | Photolysis Half-life | - |

| Water | Solubility | 134 mg/L |

| - | Log P | 2.3 |

This compound exhibits low mammalian toxicity. One of its metabolites, the sulfone, is also active as an SDHI and has been marketed as the fungicide oxythis compound.

Experimental Protocols

In Vitro Fungicide Efficacy Testing: The Poisoned Food Technique

This method is a standard laboratory procedure to determine the fungitoxicity of a chemical against a specific fungal pathogen.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Ustilago tritici)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes

-

This compound stock solution of known concentration

-

Sterile distilled water

-

Micropipettes

-

Incubator

-

Laminar flow hood

Procedure:

-

Preparation of Fungicide-Amended Media: A series of PDA media with varying concentrations of this compound are prepared. The stock solution of this compound is added to the molten PDA after autoclaving and just before pouring it into the Petri dishes to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm). A control set of plates with no this compound is also prepared.

-

Inoculation: A small disc (e.g., 5mm diameter) of the actively growing fungal culture is aseptically placed at the center of each PDA plate (both treated and control).

-

Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

-

C = Average diameter of the fungal colony in the control plate

-

T = Average diameter of the fungal colony in the treated plate

-

-

Determination of MIC: The lowest concentration of this compound that completely inhibits the visible growth of the fungus is considered the Minimum Inhibitory Concentration.

dot

Caption: Workflow for the Poisoned Food Technique.

Field Trial Protocol for Seed Treatment Efficacy

Objective: To evaluate the efficacy of this compound seed treatment in controlling a target disease under field conditions and its effect on crop yield.

Materials:

-

Certified seeds of a susceptible crop variety

-

This compound formulation for seed treatment

-

Commercial seed treating equipment

-

Standard agricultural machinery for planting, maintenance, and harvesting

-

Data collection tools (e.g., notebooks, tablets)

Procedure:

-

Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is typically used. Treatments should include an untreated control, seeds treated with this compound at the recommended rate, and potentially other standard fungicide treatments for comparison.

-

Seed Treatment: A known weight of seeds is treated with the calculated amount of this compound formulation to achieve the target application rate. The treatment should be done using calibrated equipment to ensure uniform coverage.

-

Plot Establishment: The trial is established in a field with a history of the target disease or where inoculum can be artificially introduced. Each plot should be of a standard size with defined borders to prevent interference between treatments.

-

Planting: The treated and untreated seeds are planted in their respective randomized plots using a calibrated planter.

-

Crop Management: Standard agronomic practices for the specific crop are followed throughout the growing season.

-

Data Collection:

-

Emergence and Stand Count: The number of emerged seedlings is counted at a specific time after planting to assess any phytotoxic effects of the treatment.

-

Disease Assessment: The incidence and severity of the target disease are assessed at appropriate growth stages. This may involve counting the number of infected plants or using a disease rating scale.

-

Yield Data: At maturity, the plots are harvested, and the grain yield for each plot is recorded.

-

-

Statistical Analysis: The collected data (emergence, disease incidence/severity, and yield) are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatments.

dot

Caption: Workflow for a Fungicide Seed Treatment Field Trial.

Conclusion

This compound holds a significant place in the history of fungicide development. Its discovery and elucidation of its mechanism of action as a succinate dehydrogenase inhibitor paved the way for a new class of highly effective and systemic fungicides. While newer SDHI fungicides with broader spectrums of activity have since been developed, the foundational role of this compound in modern agriculture and its contribution to our understanding of targeted disease control remain undeniable. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand the core scientific principles and historical context of this important agricultural tool.

Methodological & Application

Carboxin Seed Treatment: A Comprehensive Guide for Crop Protection Research

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Carboxin, a systemic fungicide belonging to the oxathiin group, serves as a critical tool in modern agriculture for the management of seed and soil-borne diseases. This document provides detailed application notes and protocols for the use of this compound as a seed treatment, intended for researchers, scientists, and drug development professionals. The information compiled herein offers a thorough overview of its mechanism of action, application rates for various crops, efficacy data, and standardized experimental protocols for evaluation.

Introduction

This compound is a widely utilized systemic fungicide specifically effective against a range of fungal pathogens, particularly those belonging to the Basidiomycetes class, which are responsible for diseases such as smuts and bunts in cereals.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption of cellular respiration effectively halts the energy production within the fungal cells, leading to their death.[2] this compound is often formulated in combination with other fungicides, such as Thiram, a contact fungicide, to provide broad-spectrum protection against both internal and external seed-borne pathogens.[3][4]

Mechanism of Action

This compound's fungicidal activity is highly specific. It targets the succinate dehydrogenase (SDH) enzyme within the mitochondria of fungal cells. SDH is a key enzyme in both the citric acid cycle and the electron transport chain. By binding to SDH, this compound blocks the oxidation of succinate to fumarate, thereby inhibiting mitochondrial respiration and ATP production, which is essential for fungal growth and survival.

Signaling Pathways

While this compound directly targets fungal mitochondria, its application and the subsequent reduction of fungal pressure can indirectly influence plant signaling pathways associated with defense and stress responses. Succinate dehydrogenase (SDH) in plants has been identified as a component of stress signaling. Inhibition of SDH can lead to the production of reactive oxygen species (ROS), which act as signaling molecules in plant defense pathways, including the salicylic acid (SA) pathway. Fungal infection itself triggers a complex network of plant defense signals, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and hormonal signaling involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). By controlling the pathogen, this compound treatment allows the plant to avoid the full activation of these resource-intensive defense responses, potentially leading to improved growth and yield.

Application Notes: Dosage and Efficacy

The application rates of this compound can vary depending on the crop, target pathogen, and product formulation. The following tables summarize recommended application rates and observed efficacy data from various studies. It is crucial to consult the product label for specific instructions.

Table 1: Recommended this compound Seed Treatment Application Rates for Various Crops

| Crop | Target Disease(s) | Active Ingredient(s) | Application Rate (g a.i. / 100 kg seed) | Formulation Example | Reference(s) |

| Wheat | Loose Smut (Ustilago tritici) | This compound 75% WP | 150 - 187.5 | Vitavax 75 WP | |

| Loose Smut, Common Bunt | This compound + Thiram | 50 - 200 (this compound) | Vitavax 200 | ||

| Barley | Loose Smut (Ustilago nuda), Covered Smut (Ustilago hordei) | This compound 75% WP | 150 - 187.5 | Vitavax 75 WP | |

| Loose Smut, Seedling diseases | This compound + Thiram | 50 - 200 (this compound) | Vitavax 200 | ||

| Cotton | Seedling diseases (Rhizoctonia solani), Root Rot, Bacterial Blight | This compound + Thiram | 250 (Formulation) | Vitavax Power | |

| Damping-off (Rhizoctonia solani) | This compound + Thiram | 400-500 ml/100kg seeds (Formulation) | This compound 200g/L + Thiram 200g/L FS | ||

| Peanut | Collar Rot, Seed Rot, Root Rot, Stem Rot | This compound + Thiram | 250 (Formulation) | Vitavax Power | |

| Seed-borne pathogens | This compound + Thiram | 50+50 and 70+70 | - | ||

| Soybean | Collar Rot, Charcoal Rot, Seedling diseases | This compound + Thiram | 300 (Formulation) | Vitavax Power | |

| Rice | Rhizoctonia solani, Helminthosporium oryzae | This compound + Thiram | 3-4 fl. oz./100 lbs seed (Formulation) | Vitavax-200 Flowable | |

| Pigeon Pea | Seed Rot, Stem Rot, Root Rot, Fusarium Wilt | This compound + Thiram | 400 (Formulation) | Vitavax Power | |

| Potato | Black Scurf (Rhizoctonia solani) | This compound + Thiram | 250 (Formulation) | Vitavax Power |

Table 2: Efficacy of this compound Seed Treatment on Disease Control and Crop Performance

| Crop | Target Disease | Treatment | Efficacy (% Disease Reduction) | Impact on Yield/Vigor | Reference(s) |

| Wheat | Loose Smut | This compound (Vitavax 75 WP) @ 2.0-2.5 g/kg seed | 100% control | - | |

| Loose Smut | This compound + Thiram | Complete eradication | Increased grain yield by 8-9% | ||

| Barley | Loose Smut | This compound | Complete control | Increased coleoptile length at 15-20°C | |

| Cotton | Seedling Mortality, Alternaria Leaf Spot | This compound 37.5% + Thiram 37.5% DS @ 4.5 g/kg | 69.8% reduction in seedling mortality | Maximum yield of 9.65 q/ha | |

| Peanut | Pre-emergence Damping-off | This compound + Thiram (50+50 g a.i./100 kg) | Significant reduction | Improved seed germination and vigor | |

| Safflower | Pre-emergence Damping-off | This compound + Thiram | Significant reduction | Increased shoot dry matter | |

| Sunhemp | Fusarium Wilt | This compound 37.5% + Thiram 37.5% @ 3 g/kg + soil drench | 74.75% reduction | Maximum yield |

Experimental Protocols

The following protocols provide a standardized framework for evaluating the efficacy of this compound seed treatments.

Laboratory-Based Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of this compound treatment on seed germination and early seedling growth under controlled laboratory conditions.

Materials:

-

Certified seeds of the target crop

-

This compound formulation

-

Distilled water

-

Germination paper or sand

-

Petri dishes or germination trays

-

Incubator or growth chamber

-

Ruler

Procedure:

-

Seed Treatment: Prepare a slurry of the this compound formulation according to the desired application rate. Treat a known weight of seeds with the slurry, ensuring even coating. A control group of untreated seeds should be prepared in parallel. Allow the treated seeds to air dry.

-

Germination Test: Place a defined number of treated and untreated seeds (e.g., 50 or 100) on moistened germination paper or in sand within Petri dishes or germination trays.

-

Incubation: Incubate the seeds under optimal conditions for the specific crop (e.g., temperature, light/dark cycle).

-

Data Collection:

-

Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).

-

After the incubation period, measure the shoot and root length of a representative sample of seedlings.

-

Calculate the germination percentage, germination rate, and seedling vigor index.

-

Greenhouse Efficacy Trial Against Soil-Borne Pathogens

Objective: To evaluate the efficacy of this compound seed treatment in protecting seedlings from specific soil-borne pathogens under controlled greenhouse conditions.

Materials:

-

Treated and untreated seeds (as prepared in 5.1)

-

Sterilized soil mix (e.g., sand, peat, vermiculite)

-

Pots or trays

-

Inoculum of the target pathogen (e.g., Rhizoctonia solani, Fusarium spp.)

-

Greenhouse with controlled temperature and humidity

Procedure:

-

Inoculum Preparation: Grow the target pathogen on a suitable medium (e.g., potato dextrose agar for fungi). Prepare an inoculum suspension or mix the inoculum with the soil at a predetermined concentration.

-

Sowing: Fill pots or trays with the inoculated or non-inoculated (control) soil mix. Sow a specific number of treated and untreated seeds in each pot.

-

Growth Conditions: Maintain the pots in a greenhouse with conditions conducive to both plant growth and disease development.

-

Data Collection:

-

Record seedling emergence daily.

-

Assess disease incidence and severity at regular intervals using a standardized rating scale (e.g., 0-5 scale for damping-off).

-

After a set period (e.g., 21-28 days), carefully remove seedlings, wash the roots, and assess root rot severity.

-

Measure plant height and shoot/root dry weight.

-

Field Efficacy Trial

Objective: To determine the effectiveness of this compound seed treatment on disease control, crop establishment, and yield under field conditions.

Materials:

-

Treated and untreated seeds

-

Field plot with a history of the target disease(s) or artificially inoculated

-

Standard farm machinery for planting and harvesting

-

Data collection tools (e.g., quadrat for stand counts, disease rating scales)

Procedure:

-

Experimental Design: Design the field trial using a randomized complete block design with multiple replications for each treatment (treated vs. untreated).

-

Planting: Plant the treated and untreated seeds at the recommended seeding rate for the crop and region.

-

Crop Management: Follow standard agronomic practices for the crop regarding fertilization, irrigation, and weed/insect control.

-

Data Collection:

-

Crop Establishment: Count the number of emerged seedlings in a defined area (e.g., 1-meter row) at a specific time after planting to determine the plant stand.

-

Disease Assessment: Monitor the plots for symptoms of the target disease(s) throughout the growing season. Record disease incidence (% of infected plants) and severity (degree of infection on a plant).

-

Yield: At crop maturity, harvest a defined area from the center of each plot and determine the grain yield.

-

Quality Parameters: Assess seed quality parameters such as 1000-seed weight.

-

Conclusion

This compound remains a valuable and effective fungicide for seed treatment in a variety of crops. Its systemic action provides protection against key seed- and soil-borne fungal pathogens, leading to improved crop establishment and yield. The provided application notes and protocols offer a framework for researchers to conduct further studies to optimize its use and evaluate its performance under different agricultural systems. As with any pesticide, it is imperative to follow label instructions and adhere to local regulations to ensure safe and effective use.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Vitavax Power - this compound + Thiram, Systemic & Contact Fungicide [dhanuka.com]

- 4. Supply fungicide Mixture Thiram + this compound, Thiram + this compound 175g/L + 175g/L FS, 200g/L + 200g/L FS, 37.5% + 37.5% WP, thiram, thiram fungicide, this compound, this compound fungicide, thiram fungicide uses, thiram fungicide price, pesticide suppliers [essencechem.com]

Application Notes and Protocols for Carboxin in the Control of Tilletia and Rhizoctonia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carboxin, a systemic benzanilide fungicide, for the control of phytopathogenic fungi Tilletia spp., the causal agents of bunt diseases in cereals, and Rhizoctonia solani, which causes damping-off and root rot in a variety of crops. This document includes quantitative efficacy data, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.

Mechanism of Action

This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain. This compound specifically targets and binds to the ubiquinone-binding site (Qp-site) of Complex II (Succinate Dehydrogenase), preventing the reduction of ubiquinone to ubiquinol. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.

Quantitative Efficacy Data

The efficacy of this compound, often in combination with other fungicides like Thiram, has been demonstrated in numerous studies. The following tables summarize key quantitative data from field and greenhouse trials.

Efficacy Against Tilletia spp. (Common Bunt) in Wheat

| Active Ingredient(s) | Application Rate | Pathogen | Efficacy (% Control) | Yield Increase | Reference |

| This compound + Thiram | Not Specified | Tilletia caries & Tilletia laevis | 99% | Significantly higher than untreated control | [1] |

| Tebuconazole vs. This compound+Thiram | 0.5 L/t vs. 2.0 L/t | Tilletia spp. | Both showed good efficacy | Not specified | [2] |

| This compound | 550–690 mg/kg of seed | Tilletia tritici & T. laevis | >90% at low disease incidence | Not specified | [3] |

Efficacy Against Rhizoctonia solani in Cotton

| Active Ingredient(s) | Application Rate (g/kg seed) | Parameter Assessed | Reduction in Disease/Mortality (%) | Yield Increase ( kg/ha ) | Reference |

| This compound (37.5%) + Thiram (37.5%) | 4.5 | Seedling Mortality | 69.8% | 549 | [4] |

| This compound (37.5%) + Thiram (37.5%) | 3.5 | Seedling Mortality | 60.3% | 507 | [4] |

| This compound (75%) | 3.0 | Alternaria Leaf Spot & Seedling Mortality | 69.55% | Not specified | |

| This compound (37.5%) + Thiram (37.5%) | 4.5 | Alternaria Leaf Spot & Seedling Mortality | 72.85% | Not specified |

Experimental Protocols

The following are detailed protocols for conducting efficacy trials of this compound as a seed treatment against Tilletia and Rhizoctonia.

Protocol for Efficacy Trial of this compound Against Tilletia caries (Common Bunt) in Wheat (Field Trial)

Objective: To evaluate the efficacy of this compound seed treatment in controlling common bunt of wheat under field conditions.

Materials:

-

Certified wheat seed (a susceptible variety)

-

Tilletia caries teliospores

-

This compound formulation (e.g., Vitavax® 75W)

-

Seed treater (e.g., rotating drum or slurry treater)

-

Field plots with appropriate soil type for wheat cultivation

-

Standard agronomic inputs (fertilizers, herbicides)

-

Data collection tools (quadrats, counters, harvesting equipment)

Experimental Design:

-

Randomized Complete Block Design (RCBD) with at least four replications.

-

Treatments:

-

Untreated, uninoculated control

-

Untreated, inoculated control

-

This compound treated, inoculated (at recommended rate)

-

This compound treated, inoculated (at a lower rate)

-

Standard fungicide treated, inoculated (positive control)

-

Procedure:

-

Inoculum Preparation: Prepare a suspension of Tilletia caries teliospores in water. The concentration should be calibrated to achieve a significant level of disease in the untreated, inoculated control (e.g., 5 g of spores per kg of seed).

-

Seed Treatment:

-

For each treatment, weigh the required amount of wheat seed.

-

Apply the this compound formulation to the seed using a suitable seed treater to ensure uniform coverage. Follow the manufacturer's recommended application rate.

-

Allow the treated seeds to air dry before sowing.

-

-

Plot Establishment:

-

Prepare the field plots according to standard agricultural practices for wheat cultivation.

-

Sow the seeds at the recommended seeding rate for the region.

-

-

Inoculation (for inoculated treatments):

-

Just before sowing, thoroughly mix the prepared teliospore suspension with the designated seed lots to ensure even distribution of the inoculum.

-

-

Trial Maintenance:

-

Manage the plots throughout the growing season using standard agronomic practices, including irrigation, fertilization, and weed control. Avoid the use of foliar fungicides that may interfere with the results.

-

-

Data Collection:

-

Plant Emergence: Count the number of emerged seedlings in a designated area (e.g., 1-meter row) in each plot at a specific time point after sowing (e.g., 21 days).

-

Disease Assessment: At the heading stage, randomly select a predetermined number of heads (e.g., 100) from each plot and count the number of bunted heads. Calculate the percentage of infected heads.

-

Yield: Harvest the grain from a central area of each plot, avoiding the borders. Measure the grain yield and adjust for moisture content.

-

Grain Quality: Assess the quality of the harvested grain, noting any discoloration or presence of bunt spores.

-

-

Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences in disease incidence and yield.

-

Calculate the percentage of disease control for each fungicide treatment relative to the inoculated control.

-

Protocol for Efficacy Trial of this compound Against Rhizoctonia solani (Damping-off) in Cotton (Greenhouse Assay)

Objective: To determine the efficacy of this compound seed treatment in protecting cotton seedlings from damping-off caused by Rhizoctonia solani under controlled greenhouse conditions.

Materials:

-

Certified cotton seed

-

Pathogenic isolate of Rhizoctonia solani

-

Substrate for inoculum production (e.g., sand-maize meal medium)

-

This compound formulation

-

Pots or trays

-

Sterilized soil or soilless potting mix

-

Greenhouse with controlled temperature and humidity

-

Data collection tools

Experimental Design:

-

Completely Randomized Design (CRD) with at least five replications.

-

Treatments:

-

Untreated, uninoculated control

-

Untreated, inoculated control

-

This compound treated, inoculated (at recommended rate)

-

This compound treated, inoculated (at a lower rate)

-

Standard fungicide treated, inoculated (positive control)

-

Procedure:

-

Inoculum Production:

-

Grow the R. solani isolate on a suitable sterile substrate (e.g., sand-maize meal) for a sufficient period to allow for thorough colonization.

-

Air-dry and grind the colonized substrate to create a uniform inoculum.

-

-

Seed Treatment:

-

Treat the cotton seeds with the this compound formulation as described in the field trial protocol.

-

-

Potting and Inoculation:

-

Fill pots or trays with sterilized potting mix.

-

For the inoculated treatments, thoroughly mix the prepared R. solani inoculum with the potting mix at a predetermined rate known to cause significant damping-off.

-

-

Sowing:

-

Sow a specific number of seeds (e.g., 10) in each pot at a uniform depth.

-

-

Greenhouse Conditions:

-

Maintain the pots in a greenhouse with conditions favorable for cotton growth and R. solani infection (e.g., 25-28°C, high humidity).

-

Water the pots as needed to maintain adequate soil moisture.

-

-

Data Collection:

-

Pre-emergence Damping-off: Count the number of emerged seedlings in each pot daily for a specified period (e.g., 14 days). Calculate the percentage of pre-emergence damping-off based on the number of non-emerged seeds.

-

Post-emergence Damping-off: Monitor the emerged seedlings daily for symptoms of damping-off (e.g., lesions at the soil line, wilting, collapse). Count the number of diseased and dead seedlings.

-

Plant Stand: At the end of the experiment (e.g., 21 days after sowing), count the final number of healthy seedlings in each pot.

-

Plant Vigor: Assess the vigor of the surviving seedlings by measuring parameters such as plant height, shoot fresh weight, and root fresh weight.

-

-

Data Analysis:

-

Analyze the data using ANOVA appropriate for a CRD.

-

Use a suitable mean separation test to compare the treatments.

-

Calculate the percentage of disease control for each treatment.

-

Conclusion

This compound remains a valuable tool for the management of important seed and soil-borne diseases caused by Tilletia and Rhizoctonia. Its systemic activity provides protection to the developing seedling, leading to improved stand establishment and yield. The provided protocols offer a standardized framework for the continued evaluation and optimization of this compound-based seed treatments in various cropping systems. For effective and sustainable disease management, it is recommended to use this compound as part of an integrated pest management (IPM) program that includes resistant cultivars and appropriate cultural practices.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Plant Disease 1992 | Application Methods Influencing the Effectiveness of this compound for Control of Common Bunt Caused by Tilletia tritici and T. laevis in Spring Wheat [apsnet.org]

- 4. crdaindia.com [crdaindia.com]

In Vitro Efficacy of Carboxin Against Fungal Pathogens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro activity of Carboxin, a systemic fungicide, against a range of fungal pathogens. This compound's primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[1] This document compiles quantitative data on its efficacy, outlines detailed experimental procedures, and provides visual representations of key workflows and pathways.

Data Presentation: Efficacy of this compound Against Fungal Pathogens

The following tables summarize the in vitro inhibitory effects of this compound on the mycelial growth and sporeling development of various fungal pathogens. The data has been compiled from multiple studies to provide a comparative overview of this compound's antifungal spectrum.

Table 1: Mycelial Growth Inhibition of Various Fungal Pathogens by this compound

| Fungal Species | Substrate/Method | This compound Concentration (µg/mL) | Inhibition (%) | Reference |

| Fusarium oxysporum f. sp. cubense | Poisoned Food Technique | 500 | 100 | [2] |

| 1000 | 100 | [2] | ||

| 2000 | 100 | [2] | ||

| Fusarium udum | Poisoned Food Technique | Not specified (0.25% of this compound + Thiram formulation) | 100 | |

| Fusarium oxysporum f. sp. melongenae | Poisoned Food Technique | 2000 (as this compound + Thiram) | 100 | [3] |

| 2500 (as this compound + Thiram) | 100 | |||

| Fusarium udum f. sp. crotalariae | Not specified | Not specified (Combi-product with Thiram) | 100 | |

| Rhizoctonia solani | Not specified | Not specified (Combi-product with Thiram) | 88.33 (at 100 ppm of formulation) | |

| Ustilago nuda | Liquid Culture | 0.03 | 65 (sporeling growth reduction) | |

| 1 - 1000 | 100 (hyphal growth stoppage) |

Table 2: Effects of this compound on Ustilago nuda Sporelings in Liquid Culture

| This compound Concentration (µg/mL) | Apical Cell Death (%) | Sporeling Survival after 5-6 days (%) | Reference |

| 0 (Control) | Low | 87-89 | |

| 0.01 | Low | Not specified | |

| 0.03 | Significantly higher than control | Not specified | |

| 0.125 | Significantly higher than control | 10-19 | |

| 1 - 1000 | Low | 87-89 (at 10 µg/mL) |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established techniques for fungicide evaluation.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the fungitoxic or fungistatic effect of a chemical on the mycelial growth of a fungus.

1. Materials:

-

Pure culture of the test fungal pathogen.

-

Potato Dextrose Agar (PDA) medium.

-

Sterile Petri plates (90 mm).

-

Sterile cork borer (5 mm diameter).

-

This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., methanol).

-

Sterile distilled water.

-

Incubator.

2. Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

-

Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). For the control plates, add an equivalent volume of the solvent used to dissolve this compound. Mix thoroughly by gentle swirling.

-

Pouring Plates: Pour approximately 20 mL of the poisoned and control media into sterile Petri plates and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing young culture of the test fungus. Place one disc in the center of each agar plate, with the mycelial side facing down.

-

Incubation: Incubate the inoculated plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

Data Collection: Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for yeasts and filamentous fungi.

1. Materials:

-

Pure culture of the test fungal pathogen.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

This compound stock solution.

-

Sterile saline or water for inoculum preparation.

-

Spectrophotometer or hemocytometer.

-

Incubator.

2. Procedure:

-

Inoculum Preparation:

-

For filamentous fungi, harvest conidia from a 7-day old culture grown on PDA by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

-

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high (e.g., 64 µg/mL) to a low (e.g., 0.06 µg/mL) concentration.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. For some fungicides and fungi, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint (MIC₅₀ or MIC₉₀).

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the enzymatic activity of SDH and can be used to quantify the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

1. Materials:

-

Mitochondrial fraction isolated from the target fungus.

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Substrate: Sodium succinate solution (e.g., 0.6 M).

-

Electron Acceptor: DCPIP solution (e.g., 2.5 mM).

-

Electron Mediator: Phenazine methosulfate (PMS) solution (e.g., 12.5 mM), freshly prepared.

-

This compound solutions of varying concentrations.

-

Spectrophotometer.

2. Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the fungal cells using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and the mitochondrial preparation.

-

Inhibitor Addition: Add different concentrations of this compound to the respective cuvettes. Include a control without this compound.

-

Initiation of Reaction: Start the reaction by adding PMS and DCPIP to the cuvette.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculation of Inhibition: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control without the inhibitor. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

Application Notes and Protocols for Wood Preservation Using Carboxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carboxin as a wood preservative, detailing its mechanism of action, application methodologies, and protocols for efficacy testing. While this compound is a well-established systemic fungicide in agriculture, its application in wood preservation is less documented in publicly available research.[1][2] The following sections synthesize available information to guide research and development in this area.

Introduction to this compound as a Wood Preservative

This compound is a systemic fungicide belonging to the oxathiin group of chemicals.[3] Its primary application has been in seed treatments to control a range of fungal diseases, particularly smuts and bunts, on various crops.[2] The fungicidal properties of this compound also extend to the preservation of wood and timber products from decay.[1]

Mechanism of Action: this compound's efficacy stems from its role as a succinate dehydrogenase inhibitor (SDHI). It specifically targets and inhibits the mitochondrial complex II (succinate dehydrogenase) in the fungal respiratory chain. This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This targeted mechanism makes it effective against a variety of wood-destroying fungi, particularly those in the Basidiomycetes class.

Formulations and Preparation of Treating Solutions

While specific commercial formulations of this compound for wood preservation are not widely documented in the available literature, its solubility characteristics provide guidance for preparing laboratory-scale treating solutions. This compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone, methanol, and ethyl acetate. This suggests its potential for use in solvent-based or emulsifiable concentrate formulations.